4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide
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Overview
Description
4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a hydroxy and methoxy group on the phenyl ring.
Mechanism of Action
Target of Action
The primary target of 4-[(2-Hydroxy-3-methoxybenzyl)amino]benzenesulfonamide is the enzyme known as Platelet-type 12-(S)-LOX (12-LOX) . This enzyme is part of the human lipoxygenases (LOXs) family, which are iron-containing enzymes involved in catalyzing the oxidation of polyunsaturated fatty acids .
Mode of Action
The compound interacts with 12-LOX by inhibiting its activity . This results in a decrease in the production of bioactive hydroxyeicosatetraenoic acid (HETE) metabolites .
Biochemical Pathways
The inhibition of 12-LOX affects the biochemical pathway that leads to the production of HETE metabolites . These eicosanoid signaling molecules are involved in a number of physiological responses such as platelet aggregation, inflammation, and cell proliferation .
Pharmacokinetics
The compound possesses favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties . This means that it is well-absorbed in the body, distributed to the site of action, metabolized efficiently, and excreted without causing any harmful effects .
Result of Action
The inhibition of 12-LOX by the compound leads to a reduction in the production of HETE metabolites . This results in the inhibition of PAR-4 induced aggregation and calcium mobilization in human platelets, and a reduction in 12-HETE in mouse/human beta cells .
Biochemical Analysis
Biochemical Properties
4-[(2-Hydroxy-3-methoxybenzyl)amino]benzenesulfonamide has been identified as a potent and selective inhibitor of 12-lipoxygenase . This enzyme is involved in the oxidation of polyunsaturated fatty acids, leading to the production of bioactive hydroxyeicosatetraenoic acid (HETE) metabolites .
Cellular Effects
The compound has been shown to inhibit platelet aggregation and calcium mobilization in human platelets . It also reduces 12-HETE in β-cells , which could potentially influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 4-[(2-Hydroxy-3-methoxybenzyl)amino]benzenesulfonamide interacts with 12-lipoxygenase, inhibiting its activity and thereby reducing the production of HETE metabolites .
Metabolic Pathways
4-[(2-Hydroxy-3-methoxybenzyl)amino]benzenesulfonamide is involved in the lipoxygenase pathway, specifically interacting with 12-lipoxygenase
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide typically involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with 4-aminobenzenesulfonamide. This reaction is carried out under mild conditions, often using a solvent like methanol or ethanol. The reaction mixture is stirred at room temperature, leading to the formation of the desired product through a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of catalysts and advanced purification techniques, like recrystallization and chromatography, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone or aldehyde, while reduction of a nitro group yields an amine.
Scientific Research Applications
4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-hydroxy-3-methoxybenzyl)amino]benzenesulfonamide
- 4-[(2-hydroxy-3-methoxyphenyl)methylidene]amino]benzenesulfonamide
- 4-[(2-hydroxy-3-methoxyphenyl)ethylidene]amino]benzenesulfonamide
Uniqueness
4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups on the phenyl ring enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications.
Properties
IUPAC Name |
4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-20-13-4-2-3-10(14(13)17)9-16-11-5-7-12(8-6-11)21(15,18)19/h2-8,16-17H,9H2,1H3,(H2,15,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXIXCFUIHMVPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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